N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-(trifluoromethyl)benzylamine.
Formation of Intermediate: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 2-(trifluoromethyl)benzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The prop-2-enamide moiety provides a reactive site for further chemical modifications or interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-[[4-Methoxyphenyl]methyl]prop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[[4-Trifluoromethylphenyl]methyl]prop-2-enamide:
N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide: Contains an acetamide group instead of a prop-2-enamide moiety, leading to different reactivity and applications.
Uniqueness
N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both methoxy and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-3-11(17)16-7-8-4-5-9(18-2)6-10(8)12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMVWJZGYCSHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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